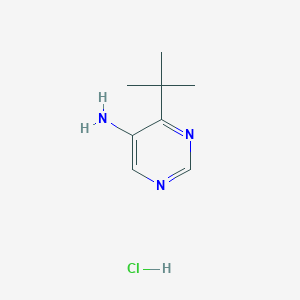

4-(Tert-butyl)pyrimidin-5-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound 4-(tert-butyl)pyrimidin-5-amine hydrochloride is systematically named according to IUPAC guidelines as follows:

- The parent heterocycle is pyrimidine , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

- A tert-butyl substituent (-C(CH₃)₃) is attached to position 4 of the pyrimidine ring.

- An amine group (-NH₂) is located at position 5.

- The hydrochloride designation indicates the amine is protonated (NH₃⁺) and paired with a chloride counterion (Cl⁻).

This places the compound in the subclass of monoamine-substituted pyrimidine derivatives with alkyl substituents. Its classification hierarchy includes:

- Heterocyclic compounds (pyrimidine core)

- Aminopyrimidines (amine-functionalized derivatives)

- Quaternary ammonium salts (hydrochloride form).

Molecular Formula and Crystallographic Data Analysis

Molecular Formula

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free base | C₈H₁₃N₃ | 151.21 |

| Hydrochloride salt | C₈H₁₄ClN₃ | 187.67 |

Crystallographic Insights

While direct X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights:

- Pyrimidine derivatives typically exhibit planar aromatic rings with bond lengths of ~1.33 Å for C-N and ~1.39 Å for C-C.

- The tert-butyl group introduces steric bulk, often forcing substituents into equatorial positions in related structures.

- In hydrochloride salts, the N-H bond length of the protonated amine averages 1.03 Å, with NH₃⁺ adopting a trigonal pyramidal geometry.

Key predicted structural features:

- Pyrimidine ring : Maintains aromaticity with slight distortion from planarity due to substituents.

- tert-butyl group : Electron-donating inductive effects stabilize the ring’s electron-deficient nature.

- Ammonium chloride interaction : Ionic bonding between NH₃⁺ and Cl⁻, with typical N-Cl distances of ~3.2 Å in similar salts.

Tautomeric Forms and Protonation States in Hydrochloride Salt

Tautomerism in the Free Base

In non-protonated forms, pyrimidinamines can exhibit tautomerism involving:

- Amino-imino equilibria : Shifts between NH₂ and NH groups adjacent to ring nitrogens.

- Ring protonation : Rare in neutral conditions but possible at N1 or N3 under acidic/basic conditions.

For 4-(tert-butyl)pyrimidin-5-amine :

Protonation in the Hydrochloride Salt

- Site specificity : Protonation occurs exclusively at the C5 amine group, forming NH₃⁺.

- Impact on tautomerism : The fixed ammonium charge prevents tautomeric shifts, locking the structure in the amino form.

- Electronic effects : The tert-butyl group’s +I effect enhances ammonium stability by delocalizing positive charge into the alkyl chain.

Protonation State Comparison

| Form | Protonation Site | Stability Factors |

|---|---|---|

| Free base | C5-NH₂ | Resonance with pyrimidine |

| Hydrochloride salt | C5-NH₃⁺ | Ionic stabilization by Cl⁻ |

This structural rigidity makes the hydrochloride salt preferable for crystallinity and synthetic applications.

Properties

IUPAC Name |

4-tert-butylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-8(2,3)7-6(9)4-10-5-11-7;/h4-5H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSPLKLQBGDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)pyrimidin-5-amine hydrochloride typically involves the reaction of tert-butylamine with a pyrimidine derivative under controlled conditions. One common method includes the use of tert-butylamine and 5-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)pyrimidin-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(Tert-butyl)pyrimidin-5-amine hydrochloride span several fields, including:

-

Pharmaceutical Development

- Antimicrobial Agents : Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Antimalarial Activity : Compounds similar to 4-(Tert-butyl)pyrimidin-5-amine have been investigated for their efficacy against Plasmodium falciparum, showing potential as fast-acting antimalarial agents .

-

Biochemical Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme-targeted therapies .

- Receptor Agonism : Research into disubstituted pyrimidines has revealed their potential as selective agonists for serotonin receptors, which could lead to new treatments for psychiatric disorders .

- Cancer Research

Case Studies and Clinical Insights

Several case studies highlight the potential of this compound in clinical settings:

- Antimalarial Research : A study demonstrated that derivatives from this class exhibited strong activity against resistant strains of Plasmodium falciparum, indicating their potential as novel antimalarial therapies .

- Cancer Treatment Trials : Clinical trials involving pyrimidine-based compounds have shown promising results in reducing tumor growth rates in preclinical models, warranting further investigation into their therapeutic use .

- Neuropharmacology Studies : Research on serotonin receptor agonists has led to the identification of compounds that could provide new avenues for treating anxiety and depression .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)pyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-5-amine Derivatives

Structural and Physicochemical Comparisons

The following table compares 4-(tert-butyl)pyrimidin-5-amine hydrochloride with analogous compounds:

Key Observations:

Substituent Effects :

- tert-Butyl (C₈H₁₄ClN₃): Introduces significant steric hindrance and lipophilicity, which may reduce metabolic clearance but limit solubility without salt formation.

- Ethyl (C₆H₉N₃): Offers moderate lipophilicity with minimal steric effects, favoring synthetic versatility.

- Chloro/Methyl (C₅H₆ClN₃): Chloro groups enhance electrophilicity, enabling cross-coupling reactions; methyl groups improve metabolic stability .

- Morpholine (C₁₄H₂₀N₂O₂): Increases polarity and hydrogen-bonding capacity, beneficial for target engagement in hydrophilic environments .

Salt Forms :

Hydrochloride salts (e.g., 4-(tert-butyl)pyrimidin-5-amine HCl) enhance aqueous solubility, critical for in vitro assays or formulation .

Pharmacological Activity:

- Limited direct data exist for this compound. However, structurally related pyrimidines exhibit diverse activities: SCH 58261 (pyrazolo-triazolo-pyrimidinamine): A potent adenosine A₂A receptor antagonist (IC₅₀ < 50 nM) . BAY 60-6583 (pyridine-thioacetamide): Agonist for adenosine A₂B receptors, used in cardiovascular research .

- The tert-butyl group’s steric bulk may hinder binding to flat receptor pockets but could improve selectivity in kinase inhibitors (e.g., PI5P4Kγ inhibitors in ).

Biological Activity

4-(Tert-butyl)pyrimidin-5-amine hydrochloride is a compound that belongs to the pyrimidine class of heterocyclic compounds, known for their diverse biological activities and applications in medicinal chemistry. The unique tert-butyl substitution at the 4-position of the pyrimidine ring may enhance its lipophilicity, potentially influencing its biological activity and pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C${10}$H${14}$ClN$_{3}$, with a CAS number of 2119574-91-1. The compound features a pyrimidine ring with two nitrogen atoms located at the 1 and 3 positions, and an amine functional group at the 5-position. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C${10}$H${14}$ClN$_{3}$ |

| CAS Number | 2119574-91-1 |

| Functional Groups | Amine, Pyrimidine |

| Solubility | Water-soluble (hydrochloride form) |

The mechanisms by which pyrimidine derivatives exert their biological effects often involve interactions with key enzymes or cellular targets. For instance, some studies suggest that pyrimidines can inhibit bacterial cell wall biosynthesis or interfere with nucleic acid synthesis pathways. The presence of nitrogen atoms in the ring structure may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Study on Antimicrobial Activity

In a study focusing on pyrimidine derivatives, researchers synthesized various compounds and tested their antimicrobial properties. Compounds similar to this compound showed promising results against Gram-positive bacteria. The study reported that structural modifications significantly influenced biological activity, indicating that further research into specific substitutions could optimize efficacy .

Antiviral Potential

Recent investigations into nitrogen heterocycles have explored their potential as antiviral agents. While direct studies on this compound are scarce, related compounds have been shown to inhibit viral replication by targeting essential viral enzymes such as proteases and polymerases. This suggests that similar mechanisms could be explored for this compound in future research .

Q & A

Q. How can the synthesis of 4-(tert-butyl)pyrimidin-5-amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:

- Experimental Design: Use statistical design of experiments (DoE) to identify critical parameters (e.g., reaction time, temperature, reagent ratios). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .

- Characterization: Employ HPLC and NMR to monitor purity and confirm structural integrity. X-ray crystallography (if applicable) can resolve ambiguities in amine derivatization, as demonstrated in analogous pyrimidine derivative studies .

- Optimization: Apply response surface methodology (RSM) to model nonlinear relationships between variables and maximize yield .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate polar impurities.

- Crystallization: Screen solvents (e.g., ethanol/water mixtures) under controlled cooling rates to enhance crystal purity. Techniques like hot filtration can remove insoluble byproducts .

- Quality Control: Validate purity via melting point analysis and mass spectrometry (LC-MS) to detect trace contaminants .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can calculate activation energies for proposed mechanisms .

- Reaction Path Search: Apply the artificial force-induced reaction (AFIR) method to explore potential intermediates and side reactions, as outlined in ICReDD’s computational workflows .

- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., via in situ FTIR or NMR monitoring) to refine models .

Q. How should researchers address contradictory data in the stability analysis of this compound under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies: Design accelerated degradation experiments (e.g., exposure to heat, light, humidity) and analyze degradation products via LC-MS. Compare results with long-term storage data to identify inconsistencies .

- Statistical Analysis: Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. For example, moisture content in storage environments may explain divergent stability outcomes .

- Feedback Loops: Integrate stability data into computational models (e.g., molecular dynamics simulations) to predict shelf-life under untested conditions .

Q. What strategies enable the selective functionalization of the pyrimidine ring in this compound for medicinal chemistry applications?

Methodological Answer:

- Protecting Groups: Temporarily block the amine group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the pyrimidine ring. Deprotection with HCl can regenerate the free amine post-functionalization .

- Cross-Coupling Reactions: Utilize palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at specific positions, guided by steric and electronic effects of the tert-butyl substituent .

- Biological Testing: Screen derivatives for receptor binding or enzyme inhibition using in vitro assays (e.g., fluorescence polarization for kinase targets) .

Q. How can researchers resolve ambiguities in the compound’s spectroscopic data (e.g., overlapping signals in NMR)?

Methodological Answer:

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. For example, HMBC can correlate the amine proton with adjacent pyrimidine carbons .

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions of the spectrum .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 5-methylpyrimidin-4-amine derivatives) to identify characteristic shifts .

Q. What methodologies are recommended for studying the compound’s role in heterogeneous catalysis or material science?

Methodological Answer:

- Surface Characterization: Use X-ray photoelectron spectroscopy (XPS) to analyze the compound’s adsorption behavior on catalytic surfaces (e.g., TiO₂ nanoparticles) .

- Thermal Analysis: Perform thermogravimetric analysis (TGA) to assess stability under high-temperature conditions relevant to catalysis .

- Computational Screening: Apply machine learning models trained on pyrimidine derivatives to predict catalytic performance in CO₂ reduction or hydrogenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.